![molecular formula C29H46Cl2N2O6 B12932801 2-[(Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl stearate](/img/structure/B12932801.png)
2-[(Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl stearate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl stearate is a complex organic compound with a molecular formula of C27H42Cl2N2O6. This compound is known for its unique chemical structure, which includes a dichloroacetyl group, a hydroxy group, and a nitrophenyl group attached to a propyl stearate backbone. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl stearate typically involves multiple steps. One common method includes the reaction of stearic acid with 2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl alcohol under esterification conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactors where stearic acid and the alcohol derivative are continuously fed into the reactor. The reaction conditions are optimized to ensure high yield and purity of the final product. The product is then purified through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
2-[(Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl stearate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted amides or thioesters.
科学的研究の応用
2-[(Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl stearate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a model compound for studying esterification and substitution reactions.
Biology: In studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the formulation of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl stearate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 2-[(Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl palmitate
- 2-[(Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl myristate
Uniqueness
2-[(Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl stearate is unique due to its longer stearate chain, which can influence its solubility and interaction with biological membranes compared to its shorter-chain analogs.
特性
IUPAC Name |
[2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] octadecanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46Cl2N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(34)39-22-25(32-29(36)28(30)31)27(35)23-18-20-24(21-19-23)33(37)38/h18-21,25,27-28,35H,2-17,22H2,1H3,(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWDXHQLOMJDRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46Cl2N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12932728.png)
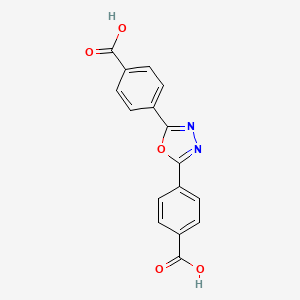
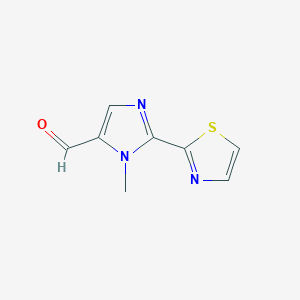
![9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine](/img/structure/B12932748.png)
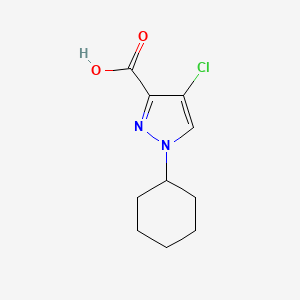
![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethyl benzyl carbonate](/img/structure/B12932756.png)
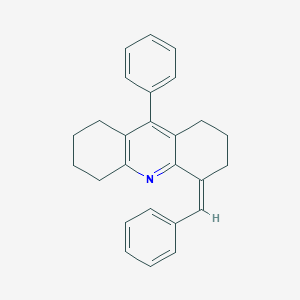
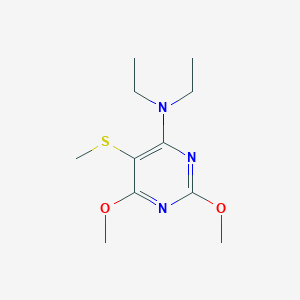
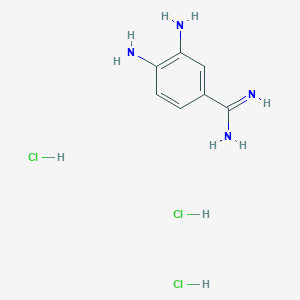
![N-(4-(2-((7-((2S,3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino)-2-oxoethyl)phenyl)-4-guanidinobenzamide](/img/structure/B12932774.png)
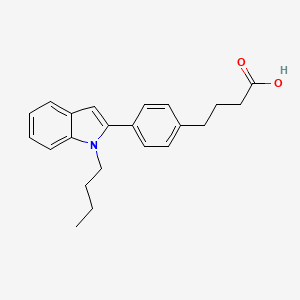
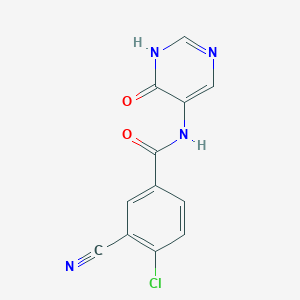

![[4-(3,5-Dichlorophenyl)sulfanyl-5-isopropyl-1-methyl-imidazol-2-yl]methanol](/img/structure/B12932800.png)
